1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)
Description
The compound 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) (CAS: 300586-80-5) is a heterocyclic molecule with the molecular formula C₃H₃N₃O₄ and a molecular weight of 145.07362 g/mol . Its structure features a 1,2,5-oxadiazole (furazan) core substituted with:
- A cyano (-C≡N) group at position 3.
- An amino (-NH₂) group at position 4.
- An N-oxide moiety at position 2.
This combination of functional groups confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The N-oxide group enhances solubility in polar solvents, while the amino and cyano groups offer sites for further functionalization .
Properties
IUPAC Name |
4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O2/c4-1-2-3(5)6-9-7(2)8/h(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWSSMRVGSTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=[N+](ON=C1N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and temperatures ranging from 0°C to 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2) for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DCM .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amines.
Scientific Research Applications
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in 1,2,5-Oxadiazole Derivatives
Table 1: Key Structural and Physical Properties
Key Observations :
Functional Group Impact: The carboxylic acid in the target compound (300586-80-5) increases acidity (pKa ~2–3) compared to the carboxamide derivative (371200-56-5), which exhibits neutral behavior due to resonance stabilization .
Biological Relevance: Amino-substituted oxadiazoles (e.g., 300586-80-5, 742637-33-8) are explored as bioisosteres for carboxyl or amide groups in drug design due to their metabolic stability . Carboximidamide derivatives (e.g., 742637-33-8) may act as ligands in coordination chemistry, leveraging the lone pairs on nitrogen .
Table 2: Reactivity Comparison
Key Insights :
- The amino group in 300586-80-5 is a reactive site for diazotization or coupling reactions, as seen in analogous triazine N-oxide systems (e.g., bromination at amino groups in ) .
- The N-oxide in 300586-80-5 may decompose under strong acidic conditions, whereas carboxamide derivatives (371200-56-5) remain stable due to resonance .
Biological Activity
1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide (9CI) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₃H₂N₄O₂
- Molecular Weight : 110.07 g/mol
- CAS Number : 206363-17-9
The compound features a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of oxadiazoles. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.
Synthesis
The synthesis of 1,2,5-Oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Reagents : Hydrazine derivatives and nitriles.
- Conditions : Solvents like dichloromethane (DCM) and temperatures ranging from 0°C to 110°C are often employed to optimize yield and purity.
Antiproliferative Effects
Research indicates that derivatives of 1,2,5-Oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the cytotoxicity of synthesized oxadiazole derivatives against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells using the MTT assay. The results demonstrated:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 1 | 12.5 | HCT-116 |
| 2 | 15.0 | HeLa |
| 3 | 10.0 | HCT-116 |
| 4 | 18.5 | HeLa |
Several compounds showed promising cytotoxicity, with some exhibiting IC₅₀ values lower than those of standard chemotherapeutic agents .
The mechanism of action involves interaction with topoisomerase I, an enzyme crucial for DNA replication. Molecular docking studies revealed that certain oxadiazole derivatives can inhibit topoisomerase I activity, suggesting a potential pathway for their antiproliferative effects .
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos indicated varying degrees of safety among the compounds. For instance:
| Compound | LC₅₀ (mg/L) | Observations |
|---|---|---|
| A | 20.58 | Low toxicity |
| B | 5.26 | Moderate toxicity |
These findings highlight the need for further investigation into the safety profiles of these compounds in vivo .
Additional Biological Activities
1,2,5-Oxadiazole derivatives have also been studied for their antimicrobial properties. Some compounds exhibited activity against both gram-positive and gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity suggests potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy for functional group analysis (e.g., nitrile, oxide, and amino groups), and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₃H₃N₃O₄, MW 145.07). X-ray crystallography, using programs like SHELXL for refinement, can resolve ambiguities in tautomeric forms or hydrogen bonding .
Q. What are the primary synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)?
- Methodological Answer: Synthesis typically involves cyclization of nitrile oxide precursors or functionalization of existing oxadiazole scaffolds. For example:
- Step 1: React hydroxylamine derivatives with α,β-unsaturated nitriles under oxidative conditions to form the oxadiazole ring.
- Step 2: Introduce the amino group via nucleophilic substitution (e.g., using ammonia or protected amines) followed by oxidation to stabilize the 2-oxide moiety.
Reaction optimization should consider solvent polarity (e.g., CHCl₃ or CH₂Cl₂) and bases like Et₃N or K₂CO₃ to control regioselectivity .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., using B3LYP or M06-2X functionals) model the compound’s electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict:
- Reactivity: Susceptibility to nucleophilic attack at the nitrile or electrophilic substitution at the amino group.
- Solvation Effects: Use polarizable continuum models (PCM) to simulate solvent interactions.
Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) .
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer:
- Step 1: Re-examine computational parameters (e.g., basis set size, solvation models) and ensure geometry optimization accounts for tautomeric equilibria.
- Step 2: Compare experimental NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT calculations. For IR, validate vibrational modes using potential energy distribution (PED) analysis.
- Step 3: If contradictions persist, consider alternative conformers or impurities in the sample. Use high-purity solvents and repeat syntheses to rule out side products .
Q. What mechanistic insights explain the thermal stability of this compound?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert atmospheres.
- DFT-Based Mechanistic Studies: Simulate bond dissociation energies (BDEs) to identify weak points (e.g., N-O bond cleavage in the oxadiazole ring).
- Kinetic Isotope Effects (KIE): Compare decomposition rates of deuterated vs. non-deuterated analogs to confirm hydrogen transfer pathways .
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
- Methodological Answer:
- Protecting Groups: Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct reactivity to the nitrile.
- Catalysis: Use transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance selectivity.
- In Situ Monitoring: Employ techniques like ReactIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
